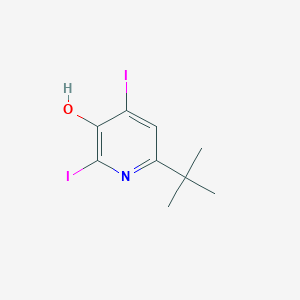![molecular formula C16H27BrOSi B13875930 [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane CAS No. 614763-06-3](/img/structure/B13875930.png)
[(3-Bromophenyl)methoxy]tri(propan-2-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3-Bromophenyl)methoxy]tri(propan-2-yl)silane is an organosilicon compound with the molecular formula C15H25BrOSi This compound is characterized by the presence of a bromophenyl group attached to a methoxy group, which is further connected to a tri(propan-2-yl)silane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane typically involves the reaction of 3-bromophenol with chloromethyltri(propan-2-yl)silane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[(3-Bromophenyl)methoxy]tri(propan-2-yl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromophenyl group can be reduced to form phenyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions are used.
Major Products
Substitution: Formation of [(3-aminophenyl)methoxy]tri(propan-2-yl)silane or [(3-thiophenyl)methoxy]tri(propan-2-yl)silane.
Oxidation: Formation of [(3-bromophenyl)formyl]tri(propan-2-yl)silane or [(3-bromophenyl)carboxyl]tri(propan-2-yl)silane.
Reduction: Formation of [(3-phenyl)methoxy]tri(propan-2-yl)silane.
Applications De Recherche Scientifique
[(3-Bromophenyl)methoxy]tri(propan-2-yl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and as a reagent in cross-coupling reactions.
Biology: Employed in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty polymers and as an additive in materials science
Mécanisme D'action
The mechanism of action of [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the methoxy group can undergo nucleophilic attack. The tri(propan-2-yl)silane moiety provides steric hindrance and influences the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
[(3-Bromophenyl)methoxy]tri(propan-2-yl)silane can be compared with other similar compounds such as:
- [(3-Chlorophenyl)methoxy]tri(propan-2-yl)silane
- [(3-Fluorophenyl)methoxy]tri(propan-2-yl)silane
- [(3-Iodophenyl)methoxy]tri(propan-2-yl)silane
These compounds share similar structural features but differ in the halogen substituent on the phenyl ring. The bromine atom in this compound provides unique reactivity and selectivity compared to its chloro, fluoro, and iodo counterparts .
Propriétés
Numéro CAS |
614763-06-3 |
|---|---|
Formule moléculaire |
C16H27BrOSi |
Poids moléculaire |
343.37 g/mol |
Nom IUPAC |
(3-bromophenyl)methoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C16H27BrOSi/c1-12(2)19(13(3)4,14(5)6)18-11-15-8-7-9-16(17)10-15/h7-10,12-14H,11H2,1-6H3 |
Clé InChI |
SNTYZMMOKDWPKS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)OCC1=CC(=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


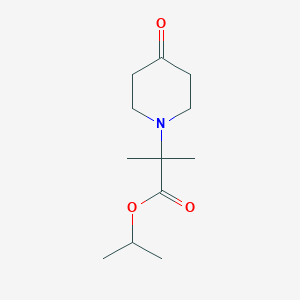
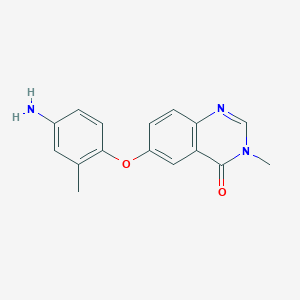

amino]ethyl]-5-fluoroBenzenebutanoic acid](/img/structure/B13875892.png)

![2-Ethyl-1-thieno[3,4-d]thiazol-2-yl-hexan-1-one](/img/structure/B13875900.png)
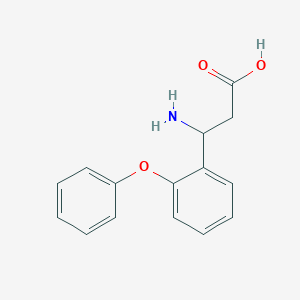
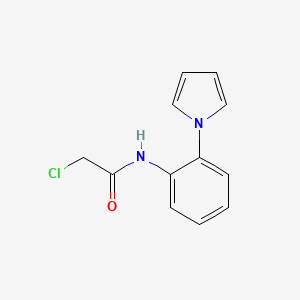
![3-nitro-4-[2-[(tetrahydro-3-furanyl)oxy]ethoxy]Benzenesulfonamide](/img/structure/B13875923.png)
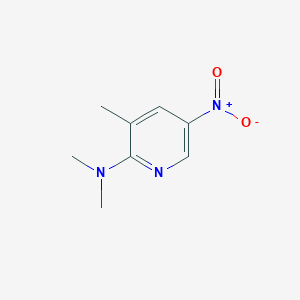

![6-[(4-Methoxyphenyl)methoxy]pyridazine-3-carboxylic acid](/img/structure/B13875933.png)

